2-(4'-{3-AMINO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDINE-2-CARBONYL}-[1,1'-BIPHENYL]-4-CARBONYL)-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
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Overview
Description
Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] is a complex organic compound that features a biphenyl core with two thieno[2,3-b]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] typically involves the following steps:
Formation of Thieno[2,3-b]pyridine Core: The thieno[2,3-b]pyridine core can be synthesized by reacting 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide.
Coupling with Biphenyl: The synthesized thieno[2,3-b]pyridine derivative is then coupled with a biphenyl derivative through a series of reactions involving diazonium salts and subsequent coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thieno[2,3-b]pyridine derivatives.
Substitution: Formation of acylated or sulfonylated derivatives.
Scientific Research Applications
Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] has several scientific research applications:
Mechanism of Action
The mechanism of action of Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dichlorophenyl)methanone
- (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3-chlorophenyl)methanone
Uniqueness
Biphenyl-4,4’-diylbis[(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone] is unique due to its biphenyl core, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its binding affinity to biological targets and improve its stability in various applications.
Properties
Molecular Formula |
C32H26N4O2S2 |
---|---|
Molecular Weight |
562.7g/mol |
IUPAC Name |
[4-[4-(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)phenyl]phenyl]-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)methanone |
InChI |
InChI=1S/C32H26N4O2S2/c1-15-13-17(3)35-31-23(15)25(33)29(39-31)27(37)21-9-5-19(6-10-21)20-7-11-22(12-8-20)28(38)30-26(34)24-16(2)14-18(4)36-32(24)40-30/h5-14H,33-34H2,1-4H3 |
InChI Key |
OPGSGLCECGNNFR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6C)C)N)N)C |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=C(C6=C(S5)N=C(C=C6C)C)N)N)C |
Origin of Product |
United States |
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